molecular formula C17H20N4O3S B2922179 N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide CAS No. 391866-58-3

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide

Cat. No.: B2922179
CAS No.: 391866-58-3
M. Wt: 360.43
InChI Key: BLICCNSTEOWZTP-UHFFFAOYSA-N
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Description

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide is a synthetic thienopyrazole derivative of significant interest in early-stage pharmacological research. Compounds based on the thienopyrazole scaffold are frequently investigated for their potential to modulate key cellular signaling pathways . This specific benzamide derivative is designed for research use to explore its activity and selectivity, particularly in the context of kinase inhibition . Thienopyrazole cores are known to serve as privileged structures in the development of molecular probes for oncology, immunology, and neurology research, where they can help elucidate disease mechanisms by targeting specific enzymatic functions . The structural features of this compound, including the tert-butyl group and the nitrobenzamide moiety, are strategically incorporated to optimize molecular interactions with biological targets and are intended for use in high-throughput screening and structure-activity relationship (SAR) studies. This compound is provided For Research Use Only and is a vital tool for scientists developing novel therapeutic strategies.

Properties

IUPAC Name

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S/c1-10-11(6-5-7-14(10)21(23)24)16(22)18-15-12-8-25-9-13(12)19-20(15)17(2,3)4/h5-7H,8-9H2,1-4H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLICCNSTEOWZTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C3CSCC3=NN2C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide is a thienopyrazole derivative characterized by its unique molecular structure, which includes a thieno[3,4-c]pyrazole core and a nitrobenzamide functional group. This compound has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Molecular Structure and Properties

The compound's molecular formula is C15H18N4O3SC_{15}H_{18}N_{4}O_{3}S, with a molecular weight of approximately 346.4 g/mol. Its structure facilitates interactions with various biological targets, making it a candidate for therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against several pathogens. Notably, it has shown effectiveness against:

  • Candida albicans
  • Escherichia coli

These findings suggest that the compound may inhibit specific enzymes involved in microbial growth and proliferation, making it a potential candidate for developing new antimicrobial agents .

Anticancer Potential

The compound has also been investigated for its anticancer properties. It appears to modulate the activity of serine/threonine kinases involved in the MAP kinase signaling pathway, which plays a crucial role in cell proliferation and survival. By inhibiting these kinases, the compound may reduce tumor growth and promote apoptosis in cancer cells .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsMechanism of ActionReferences
AntimicrobialCandida albicansEnzyme inhibition
Escherichia coliEnzyme inhibition
AnticancerCancer cell linesInhibition of MAP kinase signaling
Anti-inflammatoryMacrophagesModulation of cytokine production

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets such as serine/threonine kinases. This binding can modulate their activity, influencing cellular processes like growth and differentiation. Additionally, the compound's potential to inhibit inflammatory cytokines suggests therapeutic applications in treating inflammatory diseases and cancers through targeted molecular interactions .

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

  • Antimicrobial Studies : In vitro assays demonstrated that the compound significantly inhibited the growth of both fungal and bacterial strains, suggesting its application as an effective antimicrobial agent.
  • Cancer Research : Investigations into its anticancer properties revealed that it could induce apoptosis in specific cancer cell lines by modulating key signaling pathways.
  • Inflammatory Response : The compound's ability to reduce cytokine production in macrophages indicates its potential use in managing inflammatory conditions.

Comparison with Similar Compounds

Research Findings and Implications

Pharmacological Potential

  • Nitro Group Role : The 3-nitrobenzamide group in the target compound may mimic bioisosteres seen in kinase inhibitors or antimicrobial agents, though specific activity data is unavailable.
  • Thieno-pyrazole Core: Sulfur-containing heterocycles (e.g., ) are associated with improved metabolic stability and target binding in drug discovery.

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